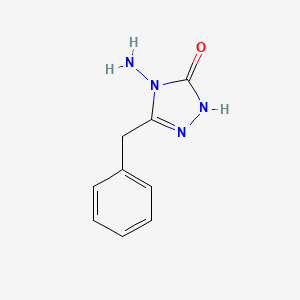
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol is an organic compound characterized by the presence of four chlorine atoms and a hydroxyl group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachlorocyclohex-2-en-1-ol typically involves the chlorination of cyclohexene derivatives. One common method is the reaction of cyclohexene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to other functional groups.
Substitution: Chlorine atoms can be substituted with other groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachlorocyclohexanone, while reduction could produce tetrachlorocyclohexanol.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetrachlorocyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-Tetrachlorocyclohex-2-en-1-ol
- 2,3,5,6-Tetrachlorocyclohex-2-en-1-ol
- 2,3,4,6-Tetrachlorocyclohexanone
Uniqueness
2,3,4,6-Tetrachlorocyclohex-2-en-1-ol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group. This configuration imparts distinct chemical properties, such as higher reactivity in substitution reactions and specific biological activities compared to its analogs.
Propiedades
Número CAS |
78137-68-5 |
|---|---|
Fórmula molecular |
C6H6Cl4O |
Peso molecular |
235.9 g/mol |
Nombre IUPAC |
2,3,4,6-tetrachlorocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H6Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h2-3,6,11H,1H2 |
Clave InChI |
KGASNHOWLDTFSW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(=C(C1Cl)Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


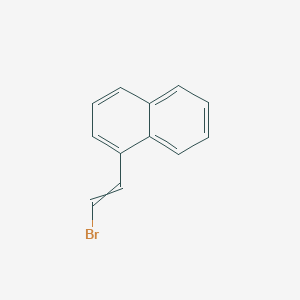

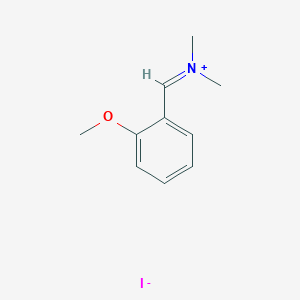
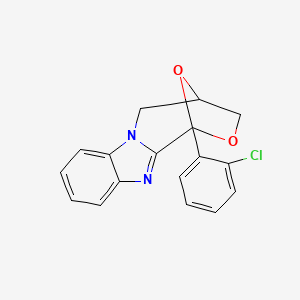
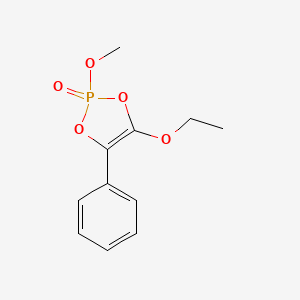

![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
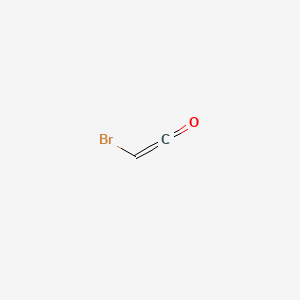

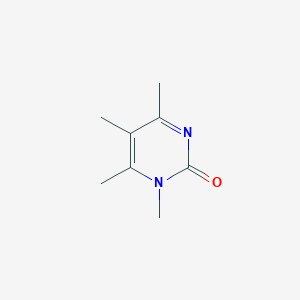
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
